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molecular formula C7H6N2S B2795198 Imidazo[1,5-a]pyridine-3(2h)-thione CAS No. 76259-00-2

Imidazo[1,5-a]pyridine-3(2h)-thione

Cat. No. B2795198
M. Wt: 150.2
InChI Key: IPOYUTJDAMAUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04419516

Procedure details

Following the procedure of Example 3, and substituting 3-mercapto-1,2,4-triazolo[4,3-a]pyridine, prepared according to Example 2, for imidazo[1,5-a]pyridine-3(2H)-thione, the title compound is prepared in 52% yield. The compound, after recrystallization from a mixture of benzene-acetonitrile, melts at 121°-3° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]2=[N:4][N:3]=1.[CH:11]1[NH:12]C(=S)N2C=CC=C[C:15]=12>>[N:4]1[N:3]=[C:2]([S:1][CH2:15][C:11]#[N:12])[N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=NN=C2N1C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1NC(N2C1C=CC=C2)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The compound, after recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of benzene-acetonitrile, melts at 121°-3° C.

Outcomes

Product
Name
Type
product
Smiles
N=1N=C(N2C1C=CC=C2)SCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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